Viveta

Description

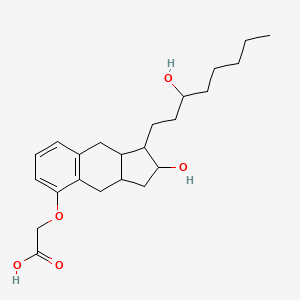

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H34O5 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |

InChI |

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27) |

InChI Key |

PAJMKGZZBBTTOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Process Optimization for Treprostinil

Elucidation of Complex Chemical Synthesis Routes

The synthesis of Treprostinil (B120252) involves complex multi-step routes designed to achieve the correct stereochemistry and yield the desired benzindene prostacyclin structure epo.orgacs.org. Early routes involved approaches such as introducing the core AB ring system via intermediates like 5-methoxy-2-tetralone, followed by intramolecular annulation reactions acs.org. Another approach utilized intramolecular alkylation of a phenolic ring to form the B-ring acs.org.

More advanced and stereoselective routes have been developed to improve efficiency and purity. One significant approach involves the intramolecular asymmetric Pauson-Khand cyclization (PKC) as a key step to construct the benzindene core with the required stereochemistry epo.orgacs.orggoogleapis.comgoogle.com. This reaction typically involves the cyclization of an alkene-substituted, alkyne-substituted benzene (B151609) precursor google.com. Catalytic Pauson-Khand reactions, including those performed in continuous flow, have been explored to enhance yield and selectivity rsc.org.

Another key aspect in complex synthesis routes is the regioselective Claisen rearrangement of an allyloxy benzaldehyde (B42025) precursor to form an allyl benzaldehyde intermediate epo.org. The introduction of a halogen atom in the para position to the allyloxy group has been shown to increase regioselectivity in this rearrangement epo.org.

Enzymatic kinetic resolution has also been employed in some synthetic routes to achieve high diastereomeric and enantiomeric purity of late-stage intermediates epo.org. This involves using suitable lipases and acylating agents to selectively react with one enantiomer, allowing for the separation of the desired stereoisomer epo.org.

Development of Advanced Intermediate Compound Precursors in Manufacturing Processes

Examples of intermediate compounds mentioned in the synthesis of Treprostinil include allyl benzaldehyde derivatives, alkynol intermediates, and a treprostinil triol precursor epo.orgacs.orgverypharm.comlookchem.comchemsrc.com. The synthesis of specific intermediates, such as an allyl benzaldehyde intermediate via Claisen rearrangement, has been optimized for increased regioselectivity epo.org.

Novel synthetic routes often focus on improving the preparation of these intermediates to enhance yield, reduce the number of steps, and simplify purification epo.orggoogle.com. For instance, using a silyl (B83357) protective group for the non-benzylic alcohol moiety in the C-11 side-chain during the Pauson-Khand cyclization is an example of an optimized approach involving intermediates epo.org.

Further examples of intermediates and their roles are highlighted in patent literature, detailing processes that convert specific precursors into Treprostinil google.comgoogleapis.comgoogle.com. These processes often aim to eliminate or minimize less efficient purification methods like column chromatography, favoring methods like salt formation for easier handling and higher purity of intermediates and the final product google.comgoogleapis.com.

Data on the purity and characteristics of specific intermediates are critical for ensuring the quality of the final API. For example, a Treprostinil Sodium Intermediate with CAS No.: 101692-02-8 is described as a pale yellow to off-white solid with a purity of 99%, used for the production of Treprostinil Sodium verypharm.com. Another intermediate, CAS No.: 101692-01-7, is described as a synthetic analog of Prostacyclin used in the synthesis of Treprostinil lookchem.com.

Table: Examples of Treprostinil Intermediates

| Intermediate Name / Description | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Role in Synthesis |

| Treprostinil Sodium Intermediate | 101692-02-8 | C₂₁H₃₂O₃ | 332.48 | Pale yellow to off-white solid | 99% | Used for the production of Treprostinil Sodium verypharm.com |

| Treprostinil intermediate | 101692-01-7 | C₂₂H₃₄O₃ | 346.50356 | N/A | N/A | Used in the synthesis of Treprostinil lookchem.com |

| Treprostinil intermediate 1 | 1593674-47-5 | C₁₁H₂₅O₄P | N/A | N/A | N/A | Intermediate in Treprostinil synthesis chemsrc.com |

| (S)-(+)-aryl alkynol (Example from synthesis) | Not specified | C₂₆H₃₈O₄ | 414.57 | Pale yellow oil | 85% (yield) | Intermediate before Pauson-Khand cyclization acs.org |

Process Analytical Technology (PAT) Applications in Treprostinil Synthesis

Process Analytical Technology (PAT) is a framework used in the pharmaceutical industry to design, analyze, and control manufacturing processes through real-time or near real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs) mt.comadragos-pharma.com. The implementation of PAT in Treprostinil synthesis aims to enhance product quality, improve process efficiency, reduce waste, and ensure regulatory compliance mt.comadragos-pharma.com.

PAT involves the integration of various analytical technologies and tools directly into the manufacturing process mt.comadragos-pharma.com. This allows for continuous monitoring of in-process materials and reactions, enabling manufacturers to make immediate adjustments if deviations occur adragos-pharma.com.

Examples of PAT tools applicable to complex chemical synthesis like that of Treprostinil include in-situ spectroscopic techniques (such as IR or Raman spectroscopy) for monitoring reaction progress and intermediate formation, and chromatographic methods (like HPLC or GC) for assessing purity and impurity profiles at different stages mt.comadragos-pharma.com. Real-time monitoring of parameters such as temperature, pressure, and stirring rate are also part of a comprehensive PAT strategy.

By applying PAT, manufacturers can gain a deeper understanding of the Treprostinil synthesis process, identify critical control points, and establish tighter control over process variables mt.comadragos-pharma.com. This proactive approach to quality control helps to ensure that each batch consistently meets the required product quality standards adragos-pharma.com. The development and validation of analytical methods, such as RP-HPLC, for the quantitative estimation of Treprostinil and its stability under various conditions are essential components that support PAT applications in manufacturing acs.org.

PAT is an important element within a Quality by Design (QbD) approach, emphasizing that quality should be built into the process by design rather than solely relying on testing the final product mt.com. Implementing PAT in Treprostinil synthesis contributes to a more robust and reliable manufacturing process, facilitating successful scale-up and commercial production google.commt.com.

Molecular and Cellular Pharmacology of Treprostinil Viveta in Preclinical Models

Detailed Analysis of Prostacyclin Receptor (IP Receptor) Interactions

Treprostinil (B120252) exerts its primary effects through binding and activation of prostanoid receptors, with a notable affinity for the prostacyclin receptor (IP receptor), as well as the prostaglandin (B15479496) E receptor 2 (EP₂) and prostaglandin D receptor 1 (DP₁) receptors. nih.govdoi.orgmolbiolcell.orgnih.govresearchgate.net These interactions are central to its vasodilatory and anti-proliferative actions observed in preclinical models.

Ligand Binding Dynamics

Studies characterizing the binding dynamics of Treprostinil at human prostanoid receptors expressed in cell lines have provided valuable insights into its receptor selectivity and potency. Treprostinil demonstrates high affinity for the DP₁ and EP₂ receptors, with slightly lower affinity for the IP receptor. nih.govdoi.orgmolbiolcell.orgnih.gov Functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) elevation, a downstream effect of Gs-coupled receptor activation, corroborate these binding profiles, showing high potency of Treprostinil at DP₁, IP, and EP₂ receptors. nih.govnih.gov

| Human Prostanoid Receptor | Binding Affinity (Ki, nM) nih.gov | Functional Potency (EC₅₀ for cAMP, nM) nih.gov |

| IP | 32 | 1.9 |

| EP₂ | 3.6 | 6.2 |

| DP₁ | 4.4 | 0.6 |

| EP₁ | Low affinity | Low activity |

| EP₃ | Even lower affinity | Low activity |

| EP₄ | Low affinity | Low activity |

| FP | Very low affinity | Low activity |

| TP | Very low affinity | Low activity |

Cryo-electron microscopy (cryo-EM) studies of the human IP-Gs complex bound with Treprostinil have further elucidated the structural basis of ligand binding and receptor activation, revealing distinct features that govern these processes. nih.gov

Receptor Palmitoylation and Post-Translational Modifications

The prostacyclin receptor (IP receptor), like many G protein-coupled receptors (GPCRs), undergoes various post-translational modifications (PTMs) that are crucial for its proper folding, maturation, trafficking, signaling, and function. dovepress.comresearchgate.netuni-muenchen.deresearchgate.netresearchgate.net Palmitoylation, the covalent attachment of palmitate to cysteine residues, is a significant PTM for the IP receptor. Studies have identified cysteine residues in the carboxyl-terminal tail (C-tail) domain, specifically Cys308, Cys309, and Cys311, as sites of palmitoylation in the human IP receptor. drugbank.comresearchgate.net

This palmitoylation is critical for the IP receptor's signaling and intracellular trafficking. drugbank.comresearchgate.net Research suggests that agonist-dependent palmitoylation, particularly at Cys309 and Cys308, may dynamically regulate IP receptor trafficking and signaling. drugbank.com Furthermore, functional studies have indicated that palmitoylation at either Cys308 or Cys311 is sufficient for functional coupling to Gs proteins, while palmitoylation at Cys308 appears specifically required for Gq coupling. The C-tail domain, modified by both isoprenylation and palmitoylation, may form a double loop structure important for G protein coupling and effector signaling.

While the importance of IP receptor palmitoylation and other PTMs for its function is established in preclinical studies, specific detailed research findings on how Treprostinil directly influences the palmitoylation status or other PTMs of the IP receptor in preclinical models were not available in the consulted literature.

Characterization of Downstream Signaling Cascades

Activation of the IP, EP₂, and DP₁ receptors by Treprostinil triggers a cascade of intracellular signaling events in preclinical models, contributing to its diverse pharmacological effects, including vasodilation, inhibition of platelet aggregation, and modulation of cellular proliferation and differentiation. nih.govnih.govdrugbank.com

Cyclic Adenosine Monophosphate (cAMP) Pathway Modulation

A primary downstream signaling pathway activated by Treprostinil through its interaction with Gs-coupled receptors (IP, EP₂, DP₁) is the adenylyl cyclase/cAMP pathway. nih.govnih.govdrugbank.com Treprostinil binding leads to increased intracellular levels of cAMP. This elevation in cAMP is a critical mediator of many of Treprostinil's effects, including vasorelaxation and inhibition of cell proliferation. drugbank.com Studies in human pulmonary arterial smooth muscle cells (PASMCs) have shown that Treprostinil increases cAMP levels in a dose- and time-dependent manner.

Protein Kinase Activation Profiles

The increase in intracellular cAMP levels following Treprostinil activation of Gs-coupled receptors leads to the activation of Protein Kinase A (PKA). researchgate.netdrugbank.com PKA plays a significant role in mediating the downstream effects of elevated cAMP, including the phosphorylation of various target proteins that regulate cellular processes such as vasodilation and inhibition of proliferation. drugbank.com

Beyond the cAMP/PKA pathway, preclinical studies indicate that Treprostinil influences other protein kinases and signaling modules. It has been shown to reduce extracellular signal-regulated kinase (ERK1/2) MAPK signaling, a pathway involved in cell proliferation, through both cAMP-dependent and independent mechanisms. drugbank.com Inhibition of the ERK pathway can be enhanced by sustained nuclear cAMP activity, an effect observed with Treprostinil. Treprostinil also affects Protein Kinase C-alpha (PKC-α), contributing to its anti-inflammatory mechanisms, potentially via PPARβ activation. drugbank.com

Furthermore, Treprostinil activates peroxisome proliferator-activated receptors (PPARs), specifically PPARβ and PPARγ, which are nuclear receptors that influence gene transcription and are involved in anti-inflammatory and anti-proliferative processes. drugbank.com Activation of PPARγ by prostacyclin analogues, including Treprostinil, has been linked to reduced proliferation rates of muscle cells in animal models.

Novel Signaling Pathways in Vascular Smooth Muscle Differentiation

Preclinical research highlights Treprostinil's impact on vascular smooth muscle cell (VSMC) behavior, including differentiation. While the primary effect is often described as inhibiting proliferation and promoting vasorelaxation, there is evidence suggesting an influence on differentiation processes.

Treprostinil's modulation of the cAMP/PKA pathway contributes to the inhibition of VSMC proliferation and migration. Specifically, cAMP/EPAC/PKA-dependent mechanisms are involved in inhibiting VSMC proliferation, while a cAMP/EPAC/RhoA pathway can inhibit migration by preventing cytoskeletal reorganization.

Beyond these, Treprostinil has been shown to suppress the Yes-associated protein (YAP)/transcriptional coactivator with PDZ-binding motif (TAZ) pathway, which is implicated in promoting profibrotic fibroblast activity. drugbank.com By activating the IP receptor, Treprostinil can inhibit this pathway, contributing to its anti-fibrotic potential. drugbank.com

Treprostinil also interacts with components of the transforming growth factor (TGF)-β signaling pathway, which plays a critical role in vascular remodeling and fibrosis. It has been demonstrated to modulate fibrotic processes by inhibiting smooth muscle cell proliferation via Smad6 inhibition and Smad1/5 activation, suggesting an interaction with the TGF-β pathway. Additionally, Treprostinil antagonizes key fibrotic drivers such as TGF-β1 and PDGF-BB and limits collagen and fibronectin deposition, partly via NF-κB pathways and through cAMP-mediated activation of CREB. These actions collectively contribute to the observed effects of Treprostinil on vascular smooth muscle differentiation and the attenuation of vascular remodeling in preclinical models.

| Signaling Pathway Component | Effect of Treprostinil in Preclinical Models | Relevant Outcome |

| cAMP | Increased levels | Vasodilation, Inhibition of proliferation |

| PKA | Activation (downstream of cAMP) | Mediation of cAMP effects |

| ERK1/2 MAPK | Reduced signaling | Inhibition of smooth muscle cell proliferation |

| PKC-α | Suppression (potentially via PPARβ) | Anti-inflammatory effects |

| PPARβ, PPARγ | Activation | Anti-inflammatory, Anti-proliferative effects |

| YAP/TAZ | Suppression (via IP receptor activation) | Inhibition of profibrotic fibroblast activity |

| Smad6 | Inhibition (interaction with TGF-β pathway) | Modulation of fibrotic processes |

| Smad1/5 | Activation (interaction with TGF-β pathway) | Modulation of fibrotic processes |

| TGF-β1, PDGF-BB | Antagonism | Reduced collagen and fibronectin deposition |

| NF-κB | Limitation of pathways | Reduced collagen and fibronectin deposition |

| CREB | Activation (cAMP-mediated) | Prevention of excessive collagen/fibronectin deposition |

Mechanisms of Vascular Homeostasis Regulation

Treprostinil contributes to the regulation of vascular homeostasis through its multifaceted actions on key cellular components of the vascular wall. Its effects extend to modulating the function of endothelial cells and inhibiting the excessive proliferation of vascular smooth muscle cells, processes critical in maintaining vascular health and preventing pathological remodeling.

Endothelial Cell Function Modulation

Preclinical research indicates that Treprostinil can positively influence endothelial cell function. Studies have shown that Treprostinil increases the number and enhances the angiogenic potential of endothelial progenitor cells (ECFCs) in preclinical models nih.govcapes.gov.brnih.gov. This effect on ECFCs, which are involved in vascular repair and new vessel formation, suggests a role for Treprostinil in promoting endothelial repair mechanisms nih.govcapes.gov.br. Furthermore, Treprostinil has been observed to reduce endothelial damage in murine models of sinusoidal obstruction syndrome, acting via the stimulation of IP, EP2, and EP4 receptors detected in liver sinusoidal endothelial cells researchgate.netscite.ai. While Treprostinil directly influences ECFCs, it has also been shown to indirectly regulate their angiogenic properties by increasing the production of VEGF-A by mesenchymal stem cells nih.gov.

Vascular Smooth Muscle Cell Proliferation Inhibition

A significant aspect of Treprostinil's preclinical pharmacology is its potent inhibitory effect on vascular smooth muscle cell (VSMC) proliferation. This is particularly relevant in conditions characterized by excessive vascular remodeling, such as pulmonary arterial hypertension (PAH), where the proliferation of pulmonary arterial smooth muscle cells (PASMCs) is a key pathological feature. Treprostinil has been shown to inhibit the proliferation of PASMCs in a concentration-dependent manner in vitro researchgate.netnih.gov.

Research has explored the concentration-dependent effects of Treprostinil on cell proliferation. For instance, significant anti-proliferative actions have been observed at subnanomolar concentrations (0.1 nM), with an IC₅₀ of 11 nM for inhibiting cell growth in human PASMCs nih.gov. At a concentration of 10,000 nM, Treprostinil demonstrated up to 73% inhibition of cell growth nih.gov.

The anti-proliferative effects of Treprostinil are mediated through its interaction with prostanoid receptors, primarily the IP receptor, but also involving the EP₂ receptor, which is reported to be upregulated in PAH PASMCs researchgate.netnih.gov. Activation of these receptors by Treprostinil leads to an increase in intracellular cyclic AMP (cAMP) levels, a key signaling molecule involved in inhibiting cell proliferation nih.govahajournals.orgersnet.orgplos.orgsemanticscholar.orgwjgnet.comucl.ac.uk.

Treprostinil influences cellular growth regulation in VSMCs through both Smad-dependent and Smad-independent pathways. In the context of bone morphogenetic protein (BMP) signaling, which is often impaired in proliferative vascular diseases, Treprostinil has been shown to enhance BMP-induced phosphorylation of Smad1/5 nih.govahajournals.org. This occurs in a cAMP-dependent manner and involves the suppression of inhibitory Smad6 nih.govahajournals.orgplos.orgsemanticscholar.org. By rescuing the deficit in Smad1/5 phosphorylation, Treprostinil can help restore the growth suppressive effects of BMPs, particularly in PASMCs harboring mutations in BMPR-II nih.govahajournals.org.

In addition to its Smad-dependent effects on BMP signaling, Treprostinil also induces the expression of certain genes, such as Inhibitor of DNA binding protein 1 (Id1), through a mechanism that can be independent of Smad1/5 activation nih.govahajournals.orgscispace.com. This Smad-independent pathway involves a cAMP-responsive element in the Id1 promoter nih.govahajournals.org.

A key mechanism by which Treprostinil inhibits VSMC proliferation is through the modulation of gene expression, notably the induction of Id1. Preclinical studies have demonstrated that Treprostinil enhances Id1 gene expression in PASMCs, both in vitro and in vivo nih.govahajournals.org. Id1 is a transcription factor known to play a critical role in regulating cell proliferation and differentiation nih.govahajournals.orgoup.com. Upregulation of Id1 by Treprostinil contributes to its anti-proliferative effects on PASMCs nih.govahajournals.org. The induction of Id1 by Treprostinil has been shown to be dependent on the activation of the prostacyclin receptor and subsequent increase in cAMP levels nih.govahajournals.org.

Beyond Id1, Treprostinil has also been shown to modulate the expression of other genes involved in cell cycle regulation. For instance, in human PASMCs, Treprostinil prevented PDGF-BB induced proliferation, which was associated with an increase in the cell cycle inhibitors C/EBP-α and its target protein p21(Waf1/Cip1) plos.orgsemanticscholar.org. These factors are essential for blocking cell cycle progression plos.orgsemanticscholar.org.

Below is a summary of the effects of Treprostinil on smooth muscle cell proliferation and related pathways:

| Effect | Mechanism(s) Involved | Preclinical Evidence Source(s) |

| Inhibition of Smooth Muscle Cell Proliferation | Activation of IP and EP₂ receptors, Increased cAMP | researchgate.netnih.govplos.orgsemanticscholar.orgwjgnet.comucl.ac.ukatsjournals.org |

| Enhanced Smad1/5 Phosphorylation | cAMP-dependent, Suppression of Smad6, Interaction with BMP Signaling | nih.govahajournals.orgplos.orgsemanticscholar.org |

| Induction of Id1 Gene Expression | Smad-dependent and Smad-independent (cAMP-responsive element) | nih.govahajournals.orgscispace.com |

| Increased C/EBP-α and p21 Expression | Downstream of cAMP signaling | plos.orgsemanticscholar.org |

Biochemical Metabolism and Enzyme Kinetics of Treprostinil Viveta in Preclinical Systems

Investigation of Hepatic Cytochrome P450 Isoform Activity

Preclinical investigations have focused on the role of hepatic cytochrome P450 (CYP) enzymes in the metabolism of treprostinil (B120252). These studies aim to identify the specific isoforms responsible and characterize their activity.

Enzyme Induction and Inhibition Studies

In vitro studies have explored the potential of treprostinil to inhibit or induce major CYP enzymes. These investigations suggest that treprostinil does not inhibit or induce the enzymatic activity of several key CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, in human hepatocytes. guidetopharmacology.org

However, studies involving co-administration with known modulators of CYP activity provide further insight, particularly concerning CYP2C8. While some of these studies may include clinical data, they support the in vitro findings regarding the importance of CYP2C8. Co-administration of a strong inhibitor of CYP2C8, such as gemfibrozil, has been shown to increase the exposure (both Cmax and AUC) to treprostinil. Conversely, co-administration with a strong CYP2C8 inducer, such as rifampin, leads to a decrease in treprostinil exposure. These findings underscore the significant role of CYP2C8 in the metabolic clearance of treprostinil.

Identification of Other Relevant Metabolic Enzymes and Pathways

Beyond the primary involvement of CYP-mediated oxidation, glucuronidation represents another relevant metabolic pathway for treprostinil, leading to the formation of the HU5 metabolite. wikipedia.orgguidetopharmacology.org

Preclinical studies, particularly in rat models of renal ischemia-reperfusion injury and liver transplantation, have revealed a broader interaction of treprostinil with hepatic metabolic enzymes under conditions of injury. In these models, treprostinil treatment improved hepatic CYP450 metabolism by increasing the mRNA and protein expression of various CYP enzymes, including CYP3A2, CYP2C11, CYP2E1, CYP2C13, and CYP3A1. Treprostinil also demonstrated an improvement in hepatic CYP3A2 activity in these preclinical injury models. These findings suggest that treprostinil may influence the metabolic capacity of the liver, particularly in compromised states, potentially through mechanisms involving pathways like Nrf2.

Preclinical Pharmacokinetic Modeling for Metabolic Clearance

Preclinical pharmacokinetic (PK) studies have been conducted in animal models, such as rats and dogs, to characterize the absorption, distribution, metabolism, and excretion of treprostinil and its prodrugs. These studies contribute to the understanding of metabolic clearance.

The pharmacokinetics of treprostinil can be described by a two-compartment model. wikipedia.orgguidetopharmacology.org The volume of distribution in the central compartment has been estimated to be approximately 14 L/70 kg ideal body weight. wikipedia.orgguidetopharmacology.org

Physiologically based pharmacokinetic (PBPK) modeling has been applied to analyze treprostinil disposition and understand the contribution of different metabolic pathways to its clearance. Using a retrograde model, the intrinsic hepatic clearance has been calculated, and the relative contributions of CYP2C8 and CYP2C9 to treprostinil metabolism have been predicted to be approximately 90% and 10%, respectively. PBPK models have also been utilized to predict tissue-specific exposure, such as lung exposure based on plasma concentrations, in preclinical models. These modeling efforts help to integrate in vitro metabolic data with in vivo preclinical PK observations to provide a comprehensive picture of metabolic clearance.

Preclinical in Vivo Pharmacodynamics and Disease Model Characterization

Utilization of Animal Models for Pulmonary Arterial Hypertension (PAH) Research

Animal models play a vital role in PAH research, providing platforms to study disease progression and evaluate the efficacy of potential therapies. A variety of models, ranging from rodents to larger animals, are employed to investigate the complex pathophysiology of PAH. mdpi.comscireq.comekb.egresearchgate.netnih.gov

Mechanistic Investigations in Rodent Models (e.g., monocrotaline-induced PAH)

Rodent models, such as those induced by monocrotaline (B1676716), are commonly used for mechanistic investigations in PAH. ekb.egresearchgate.netmdpi.comfrontiersin.orgnih.gov The monocrotaline model in rats, for instance, is known to induce severe and eventually lethal pulmonary hypertension, characterized by pathological remodeling of the pulmonary vasculature and right ventricular hypertrophy. ekb.egfrontiersin.org These models allow researchers to explore the cellular and molecular pathways affected by compounds like Viveta and to assess their impact on disease development and progression.

Large Animal Model Studies for Translational Research

While rodent models offer valuable insights into disease mechanisms, large animal models are often utilized for translational research due to their physiology being closer to that of humans. scireq.comresearchgate.net Studies in larger mammals can provide more comprehensive data on cardiovascular and pulmonary hemodynamics and may better predict potential responses in a clinical setting. The use of large animal models allows for the evaluation of therapeutic effects in a system that more closely mimics the human condition, contributing to the translational potential of preclinical findings.

Evaluation of Cardiovascular and Pulmonary Hemodynamic Responses

A key aspect of preclinical PAH research involves the comprehensive evaluation of cardiovascular and pulmonary hemodynamic responses to therapeutic interventions. mdpi.comscireq.comresearchgate.netfrontiersin.orgahajournals.orgnih.gov Parameters such as mean pulmonary artery pressure (mPAP), right ventricular systolic pressure (RVSP), pulmonary vascular resistance (PVR), and cardiac output (CO) are routinely measured to assess the severity of pulmonary hypertension and the effectiveness of a compound in ameliorating these changes. ekb.egfrontiersin.org Improvements in these hemodynamic parameters are indicative of a positive therapeutic effect on the pulmonary vasculature and right heart function.

Assessment of Tissue-Specific Gene and Protein Expression Changes (e.g., 5-Hydroxytryptamine transporter)

Preclinical studies also involve the assessment of tissue-specific changes in gene and protein expression, particularly in lung tissue, to understand the molecular effects of this compound. mdpi.comnih.govnih.govnih.govavancesenfibrosispulmonar.comticardio.euproteinatlas.orgbiorxiv.org Alterations in the expression of genes and proteins involved in vascular remodeling, inflammation, and cell proliferation are of particular interest in PAH. The 5-Hydroxytryptamine transporter (5-HTT), for example, has been associated with pulmonary arterial smooth muscle cell proliferation and is a relevant target for investigation in PAH. tripod.comcecentral.comtocris.com Studies evaluating the impact of this compound on 5-HTT expression and activity, as well as other key molecular markers, provide insights into its potential mechanisms of action at the cellular level. Research has shown that 5-HTT activity is linked to pulmonary arterial smooth muscle cell proliferation. tripod.com

Long-Term Preclinical Safety Pharmacology Studies (mechanistic focus)

Long-term preclinical safety pharmacology studies with a mechanistic focus are integral to the development of any new drug candidate, including this compound. biotestfacility.comvivonics-preclinical.comcriver.comnih.goveuropa.eu These studies are designed to identify potential undesirable pharmacodynamic effects of a substance on physiological functions over an extended period. criver.comnih.gov Unlike toxicology studies that primarily focus on adverse effects at various dose levels, safety pharmacology studies aim to characterize the relationship between drug exposure and potential adverse effects, often with an emphasis on understanding the underlying mechanisms. nih.gov While specific long-term safety data for this compound were not detailed in the provided search results, such studies are a standard component of preclinical evaluation to assess the potential for delayed or cumulative adverse effects and to investigate the mechanisms behind any observed safety signals. vivonics-preclinical.comeuropa.eu Telemetry in conscious animals is considered a standard method for assessing physiological parameters in these studies, allowing for continuous monitoring without the influence of anesthesia or restraint. vivonics-preclinical.com

Advanced Drug Delivery Systems Research for Treprostinil Viveta

Development of Inhaled Formulations

The development of inhaled formulations for treprostinil (B120252) aims to deliver the drug directly to the pulmonary vasculature, potentially maximizing local effects while minimizing systemic side effects. nih.govresearchgate.netarchbronconeumol.org Inhaled treprostinil is approved and available as a solution for inhalation (Tyvaso), typically administered using an ultrasonic nebulizer system. wikipedia.orgnih.govnih.gov Research continues to explore alternative inhaled delivery methods and formulations to enhance efficiency, portability, and patient convenience. researchgate.netdovepress.com

Aerosol Particle Engineering and Characterization

Efficient pulmonary drug delivery relies heavily on the characteristics of the inhaled aerosol particles, particularly their size and distribution. aapsnewsmagazine.org Aerosol particle engineering focuses on controlling parameters such as Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF) to ensure optimal deposition in the target regions of the lung. nih.govaapsnewsmagazine.orgmdpi.com Particles with an MMAD between 1 and 5 µm are generally considered suitable for deep lung deposition. aapsnewsmagazine.org

Studies characterize the aerosol performance of treprostinil formulations using techniques like cascade impaction to determine particle size distribution and FPF. nih.govmdpi.com For example, studies have evaluated the FPF of nebulized treprostinil, finding it to be similar between different nebulizer technologies. nih.gov Research into dry powder inhalation (DPI) formulations also involves detailed aerosol characterization, assessing emitted dose (ED), MMAD, and FPF under various inhalation profiles (e.g., different flow rates and volumes). mdpi.com These studies confirm that aerosol performance can be influenced by factors such as inhalation volume and acceleration rate, highlighting the importance of device design and patient inhalation technique. mdpi.com Novel particle engineering technologies, such as PRINT technology, are being explored to create treprostinil particles with specific shapes and sizes optimized for inhalation. nih.gov

The development of prodrugs like treprostinil palmitil (TP) for inhalation also involves extensive particle characterization to ensure consistent drug delivery to the lung. mdpi.com In vitro studies have evaluated the aerosol performance of treprostinil palmitil inhalation aerosol (TPIA), demonstrating uniform drug delivery and consistent performance over the life of the inhaler canister. mdpi.com

Nebulizer Technology Integration and Optimization

The Tyvaso Inhalation System, which incorporates an ultrasonic nebulizer (Opti-Neb-ir), is the currently approved device for delivering nebulized treprostinil solution. nih.govnih.gov However, research is exploring the use of alternative nebulizer technologies, such as vibrating mesh nebulizers (VMN), for treprostinil delivery. nih.govnih.gov Comparative studies between VMNs and the Tyvaso system have shown that VMNs can deliver similar or even greater inhaled treprostinil mass across different simulated patient models and ventilation conditions (mechanical ventilation and spontaneous breathing). nih.govnih.gov

Optimization of nebulized delivery involves evaluating nebulizer output over time and understanding how nebulizer design and settings impact aerosol characteristics and delivered dose. researchgate.netdovepress.com Studies have demonstrated that nebulizer output can be linear for a certain period, allowing for controlled dose delivery. researchgate.net The integration of nebulizer technology is crucial for ensuring efficient and consistent delivery of treprostinil to the lungs, and ongoing research aims to identify and optimize devices that offer improved performance and ease of use. nih.govarchbronconeumol.orgnih.gov

Oral Formulation Design and Optimization

The development of an oral formulation for treprostinil addresses the need for a less invasive and more convenient administration route compared to parenteral or frequent inhaled therapies. ahajournals.orgnih.gov An extended-release oral tablet formulation of treprostinil diolamine (Orenitram) has been developed and approved, representing a significant advancement in treprostinil delivery. wikipedia.orgnih.govahajournals.orgnih.govfda.govdovepress.com

Sustained-Release Technology Platforms

Oral treprostinil formulations utilize sustained-release technology to maintain therapeutic drug levels over an extended period, supporting less frequent dosing. nih.govahajournals.orgnih.govfda.govresearchgate.netnih.govd-nb.info The approved oral formulation employs osmotic tablet technology to achieve extended release characteristics. ahajournals.orgfda.govresearchgate.netnih.govd-nb.info This technology is designed to provide sustained blood concentrations for several hours after administration, aiming to overcome the challenge of treprostinil's relatively short half-life. ahajournals.org While initial studies explored twice-daily dosing, research and clinical experience have also evaluated thrice-daily dosing regimens, which may offer more consistent drug exposure and potentially improve tolerability by reducing peak-to-trough fluctuations in plasma concentration. nih.govnih.govfda.gov

Novel Salt Form Synthesis for Enhanced Oral Bioavailability (e.g., Treprostinil Diethanolamine)

A key aspect of developing an effective oral treprostinil formulation was the synthesis and utilization of a novel salt form, treprostinil diolamine (also referred to as treprostinil diethanolamine). ahajournals.orgnih.govdovepress.comresearchgate.netnih.govnihr.ac.uk This salt form was specifically developed to enhance the solubility of treprostinil, which is crucial for achieving adequate absorption in the gastrointestinal tract and enabling oral delivery with sustained-release technology. fda.gov The equilibrium solubility of treprostinil diethanolamine (B148213) salt is reported to be high in water, facilitating its formulation into oral dosage forms. fda.gov

Pharmacokinetic studies have characterized the absorption and bioavailability of oral treprostinil diolamine. The absolute bioavailability of the oral extended-release tablet is approximately 17%. nih.govfda.govd-nb.info While lower than parenteral routes, this bioavailability is sufficient to achieve therapeutic systemic exposure. nih.govfda.gov Studies have shown that oral treprostinil can achieve similar steady-state plasma concentrations to those observed with continuous intravenous infusion, although the oral formulation may exhibit a higher peak-to-trough ratio, particularly with twice-daily dosing. nih.govfda.gov Food has been shown to affect the absorption of oral treprostinil, with increased bioavailability observed when administered with a meal. ahajournals.orgfda.govresearchgate.net

Parenteral Delivery System Advancements (e.g., subcutaneous, intravenous)

Parenteral administration, including subcutaneous and intravenous routes, has been a cornerstone of treprostinil therapy for many years (Remodulin). wikipedia.orgnih.govnih.govjacc.org These routes offer high bioavailability, with subcutaneous administration demonstrating nearly 100% bioavailability. wikipedia.orgnih.gov While effective, continuous subcutaneous infusion can be associated with infusion site pain, and continuous intravenous infusion carries risks related to central venous catheters, such as infection and thrombosis. nih.govjacc.org

Computational and Theoretical Chemistry Approaches in Treprostinil Viveta Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like Treprostinil) when bound to a receptor (such as the IP receptor) to form a stable complex. This method helps in understanding the binding affinity and the specific interactions between the molecule and its target site.

Recent cryo-electron microscopy (cryo-EM) studies of the human IP-Gs complex bound with Treprostinil (B120252) have provided high-resolution structural data (2.56 angstrom resolution), enabling detailed molecular docking and interaction analysis researcher.lifercsb.orgnih.gov. These studies have revealed the distinct features governing IP ligand binding, receptor activation, and G protein coupling researcher.lifercsb.orgnih.gov. Specifically, the binding mode of Treprostinil to the IP receptor is mediated through a conserved recognition motif involving residues like Y752.65, S168ECL2, and R2797.40 nih.gov.

Molecular docking studies, combined with functional studies, offer insights into agonist selectivity and ligand recognition at the IP receptor researcher.lifenih.gov. This computational approach is crucial for understanding how Treprostinil interacts with its primary target and differentiating its binding from other molecules.

Molecular docking has also been explored for potential repurposing of Treprostinil against other targets, such as SARS-CoV-2 proteins, though these are early-stage in silico investigations researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that relate the biological activity of a series of compounds to their molecular descriptors. These descriptors can represent various chemical and physical properties of the molecules. QSAR models aim to identify the structural features that are important for a particular activity, which can then be used to design new compounds with improved properties.

While specific detailed QSAR studies solely focused on Treprostinil itself were not extensively highlighted in the search results, QSAR is a widely used approach in drug discovery for optimizing lead compounds and predicting the activity of new analogues mdpi.commeilerlab.org. Studies on classes of compounds including Treprostinil have likely utilized QSAR to understand how structural modifications affect activity at prostanoid receptors mdpi.com. QSAR models can be trained on experimental activity data to build predictive models that correlate structural features with the potency or efficacy of Treprostinil and its related compounds meilerlab.org.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups) of a molecule that are necessary for its biological activity. A pharmacophore model represents the key recognition features of a ligand that interact with its target receptor.

Pharmacophore modeling is a key element in drug design, particularly when the 3D structure of the target receptor is not available, though it is also used in structure-based design researchgate.net. It is applied in lead discovery to screen databases for potential hits and in lead optimization to design molecules with desired attributes researchgate.net. Energy-based pharmacophore models, which incorporate structural and energy scoring functions, can be used for virtual screening to identify molecules with similar binding characteristics to known ligands like Treprostinil ijper.orgresearchgate.net.

While direct studies detailing the pharmacophore model specifically derived from Treprostinil for de novo drug design were not prominently found, pharmacophore modeling is a standard tool that would be employed in efforts to optimize Treprostinil analogues or design novel compounds targeting the IP receptor based on Treprostinil's binding characteristics researchgate.net. The cryo-EM structures of Treprostinil bound to the IP receptor provide a strong basis for developing structure-based pharmacophore models that capture the critical interactions observed researcher.lifenih.gov.

In Silico Prediction of Metabolic Pathways and Enzyme Interactions

In silico prediction of metabolic pathways and enzyme interactions is crucial for understanding how a drug is processed by the body and identifying potential drug-drug interactions. These methods predict the sites of metabolism on a molecule and the enzymes, particularly cytochrome P450 (CYP450) enzymes, involved in these transformations creative-biolabs.comnih.gov.

Treprostinil is substantially metabolized by the liver, although the precise enzymes responsible are not all fully known wikipedia.org. Five metabolites (HU1 through HU5) have been described, with HU5 identified as the glucuronide conjugate of Treprostinil probes-drugs.org. Other metabolites are formed by oxidation of the 3-hydroxyoctyl side chain probes-drugs.org.

In silico tools can predict potential sites of metabolism and identify likely enzyme interactions based on the chemical structure of Treprostinil creative-biolabs.comnih.govnih.gov. These predictions utilize both ligand-based approaches (based on the structure of the compound) and structure-based approaches (modeling the interaction with the enzyme) creative-biolabs.com. Studies have shown that Treprostinil does not inhibit several major CYP enzymes in vitro, including CYP-1A2, 2C9, 2C19, 2D6, 2E1, or 3A probes-drugs.org. However, the potential for Treprostinil to induce these enzymes has not been evaluated in studies mentioned probes-drugs.org.

Predicting enzyme interactions in silico is valuable for assessing potential drug-drug interactions and guiding modifications to improve the pharmacokinetic profile of Treprostinil or its analogues creative-biolabs.comnih.govscispace.com.

Future Research Directions and Translational Opportunities in Treprostinil Viveta Science

Exploration of Novel Therapeutic Targets beyond Current Pathways (e.g., endothelin, PDE5 enzyme)

While current PAH therapies primarily target the prostacyclin, nitric oxide, and endothelin pathways, future research is investigating the potential for Treprostinil (B120252) to interact with or complement therapies targeting novel pathways. mdpi.comahajournals.org Although Treprostinil itself primarily acts through the prostacyclin receptor, its use in combination with endothelin receptor antagonists (ERAs) and phosphodiesterase-5 (PDE5) inhibitors is an established strategy in PAH management. ersnet.orgersnet.org Research continues to explore the optimal integration of Treprostinil with these and other emerging therapeutic targets. For instance, studies have evaluated the addition of inhaled Treprostinil to background ERA and/or PDE5 inhibitor therapy in PAH patients who remain symptomatic. nih.govnih.govresearchgate.net While some studies showed improvements in exercise capacity and quality of life with such combinations, the primary endpoints were not always met, highlighting the need for further research into the synergistic effects and optimal dosing strategies when combining therapies targeting different pathways. nih.govnih.gov The recent approval of sotatercept, a drug targeting the activin signaling pathway, represents a significant step in targeting novel mechanisms, and future research may explore potential synergies between Treprostinil and such new classes of drugs. ersnet.orgviamedica.pl

Integration with Emerging Biological Discoveries (e.g., genetic mutations in PAH)

Emerging biological discoveries, particularly in the genetic underpinnings of PAH, are paving the way for more personalized and targeted therapies. Research has identified genetic associations with variability in response to Treprostinil. researchgate.netnih.govrootspress.org For example, specific single-nucleotide polymorphisms (SNPs) in genes such as CAMK2D and PFAS have been associated with Treprostinil dose requirements and pharmacodynamic response. researchgate.netnih.govrootspress.org The allele of rs10023113 in CAMK2D associated with a higher Treprostinil dose has also been linked to increased ventricular transcription of CAMK2δ and elevated right mean atrial and ventricular diastolic pressures. researchgate.netnih.gov Similarly, the missense variant rs11078738 in PFAS has been associated with reduced production of cyclic AMP, a key mediator of prostacyclin-induced vasodilation, and higher dose requirements. researchgate.netnih.gov These findings suggest that genetic profiling could potentially help predict individual patient responses to Treprostinil and inform optimal dosing strategies in the future. researchgate.netnih.govrootspress.org Further research is needed to fully understand the clinical significance of these genetic variants and to develop pharmacogenomic approaches to Treprostinil therapy. researchgate.netnih.gov

Development of Advanced Analytical Techniques for Preclinical Monitoring

The development of advanced analytical techniques is crucial for enhancing preclinical monitoring and understanding the pharmacokinetics and pharmacodynamics of Treprostinil and its novel formulations. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) are being utilized for the precise quantification of Treprostinil and its metabolites in biological samples, including plasma and lung tissue, during preclinical studies. nih.govmdpi.comresearchgate.netmdpi.com These methods allow for detailed analysis of drug concentrations over time, providing insights into absorption, distribution, metabolism, and excretion. nih.govmdpi.comresearchgate.netmdpi.com For instance, preclinical studies evaluating novel inhaled formulations like Treprostinil palmitil have employed HPLC-MS/MS to measure drug levels and assess the prolonged release characteristics of the prodrug and the resulting Treprostinil concentrations. nih.govmdpi.comresearchgate.net Such advanced analytical approaches are essential for evaluating the performance of new drug delivery systems and understanding their impact on drug exposure at target sites in preclinical models. nih.govmdpi.comresearchgate.net

Strategic Synergies with Other Investigational Compounds in Preclinical Combinations

Preclinical research is actively investigating strategic synergies between Treprostinil and other investigational compounds to develop more effective combination therapies. This includes exploring combinations with drugs targeting pathways distinct from the classical endothelin, nitric oxide, and prostacyclin routes. While the search results primarily highlight combinations with existing classes like ERAs and PDE5 inhibitors, the principle of exploring synergistic effects in preclinical models extends to novel agents. Preclinical studies have also investigated the potential antifibrotic properties of Treprostinil, suggesting a role beyond vasodilation and antiproliferation in vascular remodeling. nih.govwjgnet.combmj.com This opens avenues for preclinical evaluation of Treprostinil in combination with investigational antifibrotic agents for conditions like idiopathic pulmonary fibrosis (IPF), where inhaled Treprostinil is currently being investigated in clinical trials based partly on preclinical evidence of its antifibrotic activity. wjgnet.combmj.com Preclinical models allow for the assessment of the combined effects of Treprostinil and other compounds on various aspects of disease pathology, such as pulmonary vascular remodeling, inflammation, and fibrosis, to identify promising combinations for future clinical translation.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Viveta's biochemical mechanisms?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:

- Population: Specific cell lines or model organisms exposed to this compound.

- Intervention: Dosage ranges or delivery methods.

- Comparison: Control groups treated with placebo/alternative compounds.

- Outcome: Metrics like gene expression changes or metabolic activity.

- Time: Short-term vs. longitudinal effects.

Validate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What methodologies are optimal for initial data collection on this compound's interactions?

- Methodological Answer :

- Descriptive analysis : Characterize baseline properties (e.g., solubility, stability) without altering experimental conditions .

- Comparative analysis : Contrast this compound’s effects with structurally similar compounds using techniques like HPLC or mass spectrometry .

- Pilot studies : Small-scale trials to refine variables (e.g., exposure time, concentration) before full-scale experiments .

Q. How to ensure sample validity in this compound-related studies?

- Methodological Answer :

- Stratified sampling : Segment populations by critical variables (e.g., age, genetic background) to reduce bias .

- Blinding : Implement double-blind protocols to minimize observer bias during data collection .

- Replication : Repeat experiments across independent labs to confirm reproducibility .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo data on this compound's efficacy?

- Methodological Answer :

- Triangulation : Cross-validate findings using multiple methods (e.g., transcriptomics + proteomics) .

- Contextual analysis : Account for environmental factors (e.g., metabolic differences in vivo) that may alter outcomes .

- Meta-regression : Statistically analyze aggregated data to identify moderators (e.g., dosage, species) causing discrepancies .

Q. What advanced statistical methods validate this compound's multifactorial effects?

- Methodological Answer :

- Multivariate ANOVA : Test interactions between variables (e.g., this compound concentration + temperature) .

- Machine learning : Use clustering algorithms to identify non-linear relationships in high-dimensional datasets .

- Bayesian inference : Quantify uncertainty in outcomes when prior data is limited .

Q. How to design longitudinal studies assessing this compound's long-term impacts?

- Methodological Answer :

- Cohort tracking : Monitor subjects over defined intervals using biomarkers (e.g., oxidative stress markers) .

- Time-series analysis : Apply autoregressive models to detect trends or cyclical patterns .

- Ethical safeguards : Regularly review protocols to mitigate risks in long-term exposure studies .

Data Analysis and Interpretation

Q. How to address ethical concerns in this compound research involving human subjects?

- Methodological Answer :

- Informed consent : Document participant awareness of risks/benefits, especially in clinical trials .

- Anonymization : Strip datasets of personally identifiable information before analysis .

- Ethics review boards : Submit protocols to institutional committees for approval .

Q. What strategies optimize cross-disciplinary collaboration in this compound research?

- Methodological Answer :

- Unified lexicons : Develop shared terminology to bridge fields (e.g., "bioactivity" in biochemistry vs. pharmacology) .

- Data interoperability : Use standardized formats (e.g., FAIR principles) for seamless data integration .

- Joint workshops : Facilitate problem-solving sessions with experts from complementary disciplines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.